

A Comparative Guide to Inter-laboratory Validation of Regaloside I Assays

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Compound of Interest

Compound Name: Regaloside I

Cat. No.: B15592200

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This guide provides an objective comparison of analytical methods for the quantification of **Regaloside I**, a phenylpropanoid glycoside with potential therapeutic properties. The information presented is intended to assist researchers in selecting the most appropriate assay for their specific needs, considering performance characteristics and experimental requirements. While direct inter-laboratory validation studies for **Regaloside I** are not extensively published, this guide compiles and compares data from validated methods for **Regaloside I** and related compounds to provide a comprehensive overview.

Data Presentation: Comparison of Analytical Methods for Regaloside I Quantification

The selection of an analytical method for **Regaloside I** quantification depends on the specific requirements of the study, such as desired sensitivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) is a widely used and robust method. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, particularly for complex biological matrices. Enzyme-Linked Immunosorbent Assay (ELISA) can be a high-throughput screening tool, though specific commercial kits for **Regaloside I** are not readily available; the data below represents typical performance for small molecule ELISAs.

Parameter	HPLC-PDA for Regalosides (including Regaloside I)	LC-MS/MS for Phenylpropanoid Glycosides (Representative)	Small Molecule ELISA (General Performance)
**Linearity (R ²) **	≥0.9999[1][2]	>0.99	Typically >0.99
Limit of Detection (LOD)	0.10–0.66 µg/mL[1][2]	ng/mL to sub-ng/mL range	pg/mL to ng/mL range
Limit of Quantification (LOQ)	0.29–2.01 µg/mL[1][2]	ng/mL range	pg/mL to ng/mL range
Accuracy (% Recovery)	95.39–103.92%[1][2]	Typically 85-115%	Typically 80-120%
Precision (%RSD)	<2.78%[1][2]	<15% (<20% at LLOQ)	Intra-assay: <10%, Inter-assay: <15%
Specificity	Good, based on retention time and UV spectrum	High, based on parent and fragment ion masses	Can be susceptible to cross-reactivity
Throughput	Moderate	High	High
Cost	Low to moderate	High	Moderate to high

Experimental Protocols

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for the simultaneous quantification of **Regaloside I** and other regalosides in plant extracts.

a. Sample and Standard Preparation:

- **Standard Stock Solution:** Accurately weigh and dissolve **Regaloside I** standard in methanol to achieve a concentration of 1 mg/mL.

- **Sample Solution:** Extract the powdered plant material or formulation with methanol using sonication or Soxhlet apparatus. Filter the extract through a 0.45 µm membrane filter before injection.

b. **Chromatographic Conditions:**

- **Instrument:** High-Performance Liquid Chromatography system with a Photodiode Array detector.
- **Column:** Gemini C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- **Mobile Phase:** Gradient elution with (A) 0.1% (v/v) formic acid in water and (B) acetonitrile.
- **Gradient Program:** A typical gradient might be: 0-30 min, 17% B; 30-50 min, 17-55% B.
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 40 °C.
- **Detection Wavelength:** Monitor at the UV absorbance maximum of **Regaloside I**.

c. **Method Validation:**

- The method should be validated for linearity, sensitivity (LOD and LOQ), accuracy, and precision according to ICH guidelines^[1].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive method is ideal for pharmacokinetic studies and the analysis of **Regaloside I** in biological matrices.

a. **Sample Preparation:**

- Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix (e.g., plasma, urine).

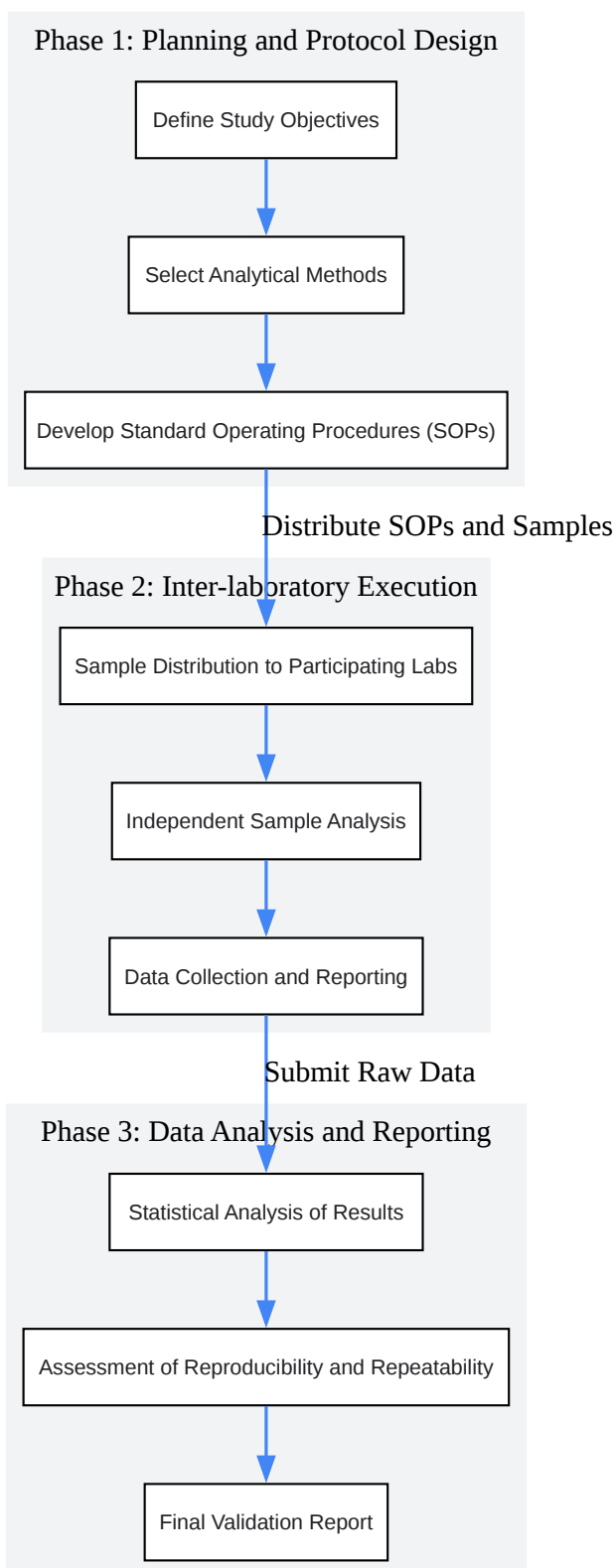
b. Chromatographic Conditions:

- Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 μ m).
- Mobile Phase: Gradient elution with (A) 0.1% (v/v) formic acid in water and (B) acetonitrile.
- Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
- Ionization Mode: ESI in either positive or negative mode, optimized for **Regaloside I**.
- MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to **Regaloside I**.

c. Method Validation:

- Validate the method for linearity, sensitivity, accuracy, precision, and matrix effects as per regulatory guidelines for bioanalytical method validation.

Mandatory Visualizations



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